Home > Products > Screening Compounds P91508 > Grepafloxacin, (S)-
Grepafloxacin, (S)- - 146761-69-5

Grepafloxacin, (S)-

Catalog Number: EVT-269844
CAS Number: 146761-69-5
Molecular Formula: C19H22FN3O3
Molecular Weight: 359.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Grepafloxacin, (S)- is an oral broad-spectrum fluoroquinolone antibacterial agent used to treat bacterial infections.
Overview

Grepafloxacin, specifically the (S)-enantiomer, is a broad-spectrum fluoroquinolone antibiotic that was developed for the treatment of various bacterial infections. It was marketed under the trade name Raxar by Glaxo Wellcome but was withdrawn from the market in 1999 due to concerns over its potential to cause serious cardiac arrhythmias. Grepafloxacin is classified as a fluoroquinolone, which are synthetic antibiotics known for their efficacy against both Gram-positive and Gram-negative bacteria.

Source and Classification

Grepafloxacin originates from the quinolone class of antibiotics, which target bacterial DNA replication processes. It is specifically classified under the third generation of fluoroquinolones, which are characterized by enhanced activity against Gram-positive bacteria compared to earlier generations. The compound is identified by its IUPAC name and has various identifiers including a CAS number and PubChem CID.

Synthesis Analysis

The synthesis of grepafloxacin involves several key steps:

  1. Starting Material: The synthesis begins with a carboxylic acid that is converted into its dimethyloxazoline derivative.
  2. Formation of Carbanion: Lithium diisopropylamide (LDA) is used to deprotonate the compound at the 8-position, creating a reactive anion.
  3. Silylation: The anion is treated with trimethylsilyl iodide to form a silylated intermediate.
  4. Methylation: A second LDA treatment generates a carbanion at the 5-position, which is then methylated using methyl iodide.
  5. Deprotection: Treatment with cesium fluoride removes the silyl group, followed by hydrolysis to yield the free acid.
  6. Final Steps: The final compound is synthesized through Grignard reagent reactions and subsequent saponification to produce grepafloxacin.

This multi-step process highlights the complexity involved in synthesizing compounds with specific substituents at various positions on the quinolone ring system .

Molecular Structure Analysis

Grepafloxacin has a molecular formula of C19H22FN3O3C_{19}H_{22}FN_{3}O_{3} and a molar mass of approximately 359.401g/mol359.401\,g/mol. Its structure includes a fluorine atom at the 6-position and a piperazine moiety that enhances its antibacterial activity. The compound exists as a racemic mixture containing both (R)- and (S)-enantiomers, with the (S)-form being particularly noted for its pharmacological properties .

Structural Data

  • Molecular Weight: 359.401 g/mol
  • Chirality: Racemic mixture
  • Key Functional Groups: Fluoro group, piperazine ring
Chemical Reactions Analysis

Grepafloxacin undergoes various chemical reactions that influence its antibacterial activity:

  1. DNA Interaction: As a fluoroquinolone, it inhibits bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.
  2. Acid-Base Reactions: The presence of acidic and basic functional groups allows for protonation/deprotonation reactions that affect solubility and bioavailability.
  3. Hydrolysis: Grepafloxacin can undergo hydrolysis under certain conditions, impacting its stability in biological systems.

These reactions are essential for understanding how grepafloxacin functions as an antibiotic and how it can be effectively utilized in clinical settings .

Mechanism of Action

Grepafloxacin exerts its antibacterial effects primarily through inhibition of bacterial enzymes involved in DNA replication:

  • Target Enzymes: It specifically targets DNA gyrase and topoisomerase IV.
  • Inhibition Process: By binding to these enzymes, grepafloxacin prevents them from performing their normal functions, leading to disruption of DNA synthesis and ultimately bacterial cell death.

This mechanism underscores the efficacy of grepafloxacin against a wide range of bacterial pathogens .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Grepafloxacin typically appears as a crystalline solid.
  • Solubility: It exhibits moderate solubility in water, which can be affected by pH.

Chemical Properties

  • Stability: Grepafloxacin is relatively stable under standard conditions but may degrade under extreme pH or temperature conditions.
  • Protein Binding: Approximately 50% of grepafloxacin binds to plasma proteins, influencing its pharmacokinetics and distribution .
Applications

Grepafloxacin was primarily used in clinical settings for treating:

  • Respiratory Infections: Effective against exacerbations of chronic bronchitis and community-acquired pneumonia caused by susceptible bacteria such as Streptococcus pneumoniae.
  • Genitourinary Infections: Utilized for treating gonorrhea and non-gonococcal urethritis.

Despite its withdrawal from the market due to safety concerns, grepafloxacin's development contributed to advancements in fluoroquinolone antibiotics and provided insights into antibiotic resistance mechanisms .

Synthetic Methodologies and Structural Optimization

Innovative Synthetic Pathways for Fluoroquinolone Derivatives

The synthesis of fluoroquinolone antibiotics requires precise regiocontrol to install substituents at the C-5, C-6, C-7, and C-8 positions of the quinoline core. Traditional routes for grepafloxacin precursors faced challenges due to the electrophilic C-8 position’s susceptibility to undesired side reactions. An oxazoline-directed protection strategy has emerged as a solution, where the carboxylic acid at C-3 is converted to an oxazoline moiety (e.g., using 2-amino-2-methyl-1-propanol). This bulky group sterically shields C-8, enabling selective in situ silylation (using TMS-I) and subsequent C-5 methylation via lithium diisopropylamide (LDA)-mediated deprotonation and methyl iodide quenching. After methylation, cesium fluoride desilylation and acid hydrolysis yield the C-5 methylated quinoline-3-carboxylic acid intermediate [2] [9].

Alternative approaches include directed ortho-metalation, where halogenated quinolones undergo regioselective lithiation at C-5 using organotin or boron-directed metalation. For grepafloxacin, the introduction of the 3-methylpiperazine group at C-7 employs nucleophilic aromatic substitution (SNAr) under mild conditions (50–80°C), exploiting the enhanced leaving group capacity of C-7 fluorine in the presence of electron-withdrawing C-4 carbonyl and C-6 fluorine substituents. Microwave-assisted synthesis has reduced reaction times from hours to minutes while improving yields to >85% [4] [9].

Table 1: Comparative Efficiency of Synthetic Methods for Fluoroquinolone Intermediates

MethodRegioselectivityYield (%)Key Advantage
Oxazoline ProtectionC-5 >99%78Blocks C-8 side reactions
Directed Ortho-MetalationC-5 ~95%82Avoids multi-step protection
Phase-Transfer CatalysisC-7 ~90%75Mild conditions for piperazine attachment

Stereoselective Synthesis of (S)-Grepafloxacin Enantiomer

Racemic grepafloxacin contains a chiral center at the C-3 position of its piperazine ring, with the (S)-enantiomer exhibiting superior antibacterial potency due to optimized target binding. Chiral resolution remains the dominant industrial approach, leveraging diastereomeric salt formation with (‒)-O,O′-dibenzoyl-L-tartaric acid (L-DBTA). The (S)-enantiomer preferentially crystallizes from methanol, achieving 98% enantiomeric excess (ee) after recrystallization. However, this method suffers from atom economy limitations, with ≤40% maximum yield of the desired enantiomer [9].

Asymmetric synthesis routes circumvent this inefficiency. A pivotal strategy employs Cinchona alkaloid-derived phase-transfer catalysts (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) to stereoselectively alkylate piperazine precursors. This method installs the chiral 3-methyl group directly with 92% ee. Alternatively, enzymatic resolution using immobilized lipase B from Candida antarctica (CAL-B) selectively acylates the (R)-enantiomer of racemic N-Boc-piperazine, leaving the (S)-isomer for functionalization. Recent advances utilize chiral auxiliaries derived from Evans oxazolidinones to control stereochemistry during the quinolone-piperazine coupling, yielding (S)-grepafloxacin in >99% ee and 80% overall yield [4] [9].

Table 2: Enantioselective Synthesis Methods for (S)-Grepafloxacin

MethodEnantiomeric Excess (%)Yield (%)Catalyst/Reagent
Diastereomeric Salt Resolution9838(‒)-L-DBTA
Phase-Transfer Catalysis9274Cinchonidinium bromide derivative
Enzymatic Resolution9545Candida antarctica lipase B
Chiral Auxiliary-Assisted>9980Evans oxazolidinone

Structural Modifications Enhancing Gram-Positive Activity

Grepafloxacin’s enhanced activity against Gram-positive pathogens (notably Streptococcus pneumoniae) derives from two critical structural features: a C-5 methyl group and a C-7 3-methylpiperazine. The C-5 methyl substituent, absent in ciprofloxacin, increases van der Waals interactions with hydrophobic residues in the topoisomerase IV-DNA complex (ParC subunit). Molecular dynamics simulations reveal a 30% increase in binding energy compared to desmethyl analogs, correlating with MIC reductions from 0.5 μg/mL to 0.06 μg/mL against penicillin-resistant S. pneumoniae [7] [10].

The 3-methylpiperazine moiety at C-7 contributes to dual targeting of DNA gyrase and topoisomerase IV—crucial for overcoming resistance. The (S)-methyl configuration enhances penetration into Gram-positive cells via increased membrane fluidity disruption, achieving lung tissue concentrations 15-fold higher than plasma. Additionally, the methyl group reduces basicity (pKa ~7.8 vs. ~8.4 in non-methylated analogs), diminishing interaction with NorA efflux pumps in Staphylococcus aureus. This modification lowers MICs 4-fold against norfloxacin-resistant strains by avoiding efflux-mediated resistance [1] [3] [7].

Table 3: Impact of Structural Features on Antibacterial Activity (MIC, μg/mL)

CompoundS. pneumoniaeH. influenzaeNorA-Mediated S. aureus
Ciprofloxacin1.0≤0.0316.0
Desmethyl-Grepafloxacin0.25≤0.034.0
(S)-Grepafloxacin0.06≤0.031.0

Optimization strategies have focused on balancing lipophilicity and target affinity. The 5-methyl/3-methylpiperazine combination increases log P to 2.9 (vs. 1.8 for ciprofloxacin), enhancing tissue penetration without compromising solubility. Introduction of cyclopropyl at N-1 further stabilizes the gyrase-DNA complex, reducing spontaneous mutation frequency 10-fold compared to N-ethyl derivatives [6] [7] [9].

Properties

CAS Number

146761-69-5

Product Name

Grepafloxacin, (S)-

IUPAC Name

1-cyclopropyl-6-fluoro-5-methyl-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C19H22FN3O3

Molecular Weight

359.4 g/mol

InChI

InChI=1S/C19H22FN3O3/c1-10-8-22(6-5-21-10)15-7-14-16(11(2)17(15)20)18(24)13(19(25)26)9-23(14)12-3-4-12/h7,9-10,12,21H,3-6,8H2,1-2H3,(H,25,26)/t10-/m0/s1

InChI Key

AIJTTZAVMXIJGM-JTQLQIEISA-N

SMILES

CC1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F

Solubility

Soluble in DMSO

Synonyms

Grepafloxacin, (S)-; Grepafloxacin, (-)-; L-Grepafloxacin;

Canonical SMILES

CC1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F

Isomeric SMILES

C[C@H]1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.